molecular formula C15H13ClN4O2S B2962291 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797727-74-2

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Katalognummer: B2962291
CAS-Nummer: 1797727-74-2
Molekulargewicht: 348.81
InChI-Schlüssel: YWCNKHLBYNCBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at position 4. This moiety is linked via a propanamide chain to a 1-methyl-6-oxo-1,6-dihydropyridazine group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer agents, while the dihydropyridazinone moiety may contribute to hydrogen-bonding interactions due to its ketone and heterocyclic nitrogen atoms .

Eigenschaften

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-20-14(22)7-4-10(19-20)3-6-13(21)18-15-17-11-5-2-9(16)8-12(11)23-15/h2,4-5,7-8H,3,6H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCNKHLBYNCBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C13H12ClN3OSC_{13}H_{12}ClN_3OS, and it features a benzothiazole moiety, which is known for various pharmacological properties.

PropertyValue
Molecular Weight283.77 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P2.5

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl) derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that a related compound exhibited cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting a potential mechanism involving the production of reactive oxygen species (ROS) that lead to cell death .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzothiazole derivatives. A study synthesized azo dyes derived from 6-chloro-1,3-benzothiazole and evaluated their antimicrobial properties. The results indicated that these compounds showed promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The biological activity of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide can be attributed to its ability to interact with cellular targets. The presence of the benzothiazole ring enhances electron delocalization, which may facilitate interactions with DNA or enzymes involved in cell proliferation. Additionally, the compound's ability to generate ROS is critical in mediating its cytotoxic effects .

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide on various cancer cell lines. The results indicated significant dose-dependent inhibition of cell viability in HL-60 cells with an IC50 value of approximately 15 µM. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of synthesized derivatives containing the benzothiazole moiety was evaluated against clinical isolates. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains. This highlights the potential application of these compounds in treating infections caused by multidrug-resistant organisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Alkaloid and Phenolic Classes

Compound 1 : 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (from )

  • Structural Similarities : Shares the 6-chloro-1,3-benzothiazol-2-yl group, critical for interactions with biological targets.
  • Key Differences: Replaces the propanamide-dihydropyridazinone chain with a piperidinecarboxamide-acetyl group.
  • Implications : The acetyl-piperidine moiety may enhance solubility but reduce planarity, affecting membrane permeability.

Compound 2: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (from )

  • Structural Similarities: Contains a chlorine-substituted benzothiazole-derived core (benzodithiazine) and a methylhydrazino group.
  • Key Differences : The benzodithiazine system introduces sulfonyl groups (SO₂), enhancing electron-withdrawing effects. The hydroxybenzylidene substituent enables π-π stacking and hydrogen bonding, absent in the target compound .
  • Implications : Sulfonyl groups may improve thermal stability but increase molecular weight (MW = ~420 g/mol vs. target compound’s estimated MW ~390 g/mol).

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound 1 Compound 2
Core Structure Benzothiazole + dihydropyridazinone Benzothiazole + piperidine Benzodithiazine + hydrazino
Key Functional Groups Chloro, propanamide, ketone Chloro, acetyl, piperidine Chloro, SO₂, cyano, hydroxy
IR Peaks (cm⁻¹) N/A N/A 2235 (C≡N), 1605 (C=N), 1330, 1160 (SO₂)
Solubility (Predicted) Moderate (amide/ketone) High (piperidine) Low (sulfonyl/cyano)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.